Bax activator-1
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Overview
Description
Bax activator-1 is a small molecule that directly activates the pro-apoptotic protein BAX, a member of the BCL-2 family of proteins. BAX plays a crucial role in the regulation of apoptosis, a process of programmed cell death essential for maintaining cellular homeostasis. Activation of BAX leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c and subsequent activation of caspases, which execute the apoptotic process .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bax activator-1 can be synthesized through a series of chemical reactions involving the formation of key intermediates. One common synthetic route involves the use of high-affinity binding to the N-terminal activation site of BAX, inducing conformational changes that lead to BAX-mediated apoptosis . The synthesis typically involves multiple steps, including the preparation of starting materials, formation of intermediates, and final coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for quality control .
Chemical Reactions Analysis
Types of Reactions
Bax activator-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Bax activator-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of apoptosis and the role of BAX in cell death pathways.
Biology: Employed in research to understand the regulation of apoptosis in various biological systems and its implications in diseases such as cancer.
Medicine: Investigated for its potential therapeutic applications in cancer treatment by promoting apoptosis in cancer cells resistant to conventional therapies .
Industry: Utilized in the development of novel therapeutic agents targeting apoptotic pathways for the treatment of various diseases .
Mechanism of Action
Bax activator-1 exerts its effects by binding to the N-terminal activation site of BAX, inducing a conformational change that transforms inactive cytosolic BAX into its active oligomeric form. This active form of BAX then translocates to the mitochondrial outer membrane, where it forms pores that lead to the release of cytochrome c and activation of the apoptotic cascade . The molecular targets and pathways involved include the BCL-2 family of proteins and the intrinsic mitochondrial pathway of apoptosis .
Comparison with Similar Compounds
Similar Compounds
BAM7: Another small molecule BAX activator that binds to the trigger site on BAX and promotes its activation
BTC-8: A BAX activator with a similar mechanism of action, inducing conformational changes in BAX
BTSA1: A potent and selective BAX activator that has been extensively studied for its anti-cancer properties
Uniqueness
Bax activator-1 is unique in its high affinity and specificity for the N-terminal activation site of BAX, leading to potent and selective activation of the apoptotic pathway. This specificity makes it a valuable tool for studying apoptosis and developing targeted therapies for diseases characterized by dysregulated apoptosis .
Properties
IUPAC Name |
[5-[(3,4-dimethylphenyl)methyl]-1-[(3-methoxyphenyl)methyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]-[(3R)-3-hydroxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O3/c1-20-9-10-23(14-21(20)2)16-31-13-11-27-26(19-31)28(29(35)32-12-5-7-24(34)18-32)30-33(27)17-22-6-4-8-25(15-22)36-3/h4,6,8-10,14-15,24,34H,5,7,11-13,16-19H2,1-3H3/t24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNVSYZSZXRLCF-XMMPIXPASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCC3=C(C2)C(=NN3CC4=CC(=CC=C4)OC)C(=O)N5CCCC(C5)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)CN2CCC3=C(C2)C(=NN3CC4=CC(=CC=C4)OC)C(=O)N5CCC[C@H](C5)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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